3-Chloro-5-(2-methoxyethoxy)aniline
Description
3-Chloro-5-(2-methoxyethoxy)aniline is an aromatic amine derivative featuring a benzene ring substituted with three functional groups: an amino group (-NH₂) at position 1, a chlorine atom at position 3, and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) ether chain at position 5. This compound’s structure combines halogenated and ether-based substituents, which influence its electronic, steric, and solubility properties.
Properties
IUPAC Name |
3-chloro-5-(2-methoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRNGMRETUURKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-methoxyethoxy)aniline typically involves the reaction of 3-chloroaniline with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the substitution reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-5-(2-methoxyethoxy)aniline may involve a multi-step process that includes the preparation of intermediates, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(2-methoxyethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Chloro-5-(2-methoxyethoxy)aniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
The following analysis compares 3-chloro-5-(2-methoxyethoxy)aniline with structurally analogous aniline derivatives, focusing on substituent effects, synthesis, applications, and safety.
Structural and Physicochemical Properties
Key Observations :
- The 2-methoxyethoxy group in the target compound introduces greater hydrophilicity and conformational flexibility compared to smaller substituents like methoxy or halogens.
- Electron-withdrawing groups (e.g., -OCF₃) increase oxidative stability but may hinder nucleophilic aromatic substitution reactions .
Key Observations :
- The target compound’s synthesis may face challenges similar to low-yield borylation reactions (e.g., 14% yield in ) due to steric hindrance from the 2-methoxyethoxy group.
- Acid-mediated deprotection (e.g., HCl/dioxane) is efficient for generating aniline hydrochlorides, as seen in trifluoromethyl derivatives .
Key Observations :
- Aniline derivatives generally require precautions against toxicity, but fluorinated variants (e.g., difluoromethoxy) pose specific hazards like respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
